molecular formula C8H22F3N B164517 Diisopropylethylamine trihydrofluoride CAS No. 131600-43-6

Diisopropylethylamine trihydrofluoride

Cat. No.: B164517
CAS No.: 131600-43-6
M. Wt: 189.26 g/mol
InChI Key: AJRRXKJZYYBJPY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diisopropylethylamine trihydrofluoride, also known as N-Ethyl-N-isopropylpropan-2-amine trihydrofluoride, primarily targets carboxylic acids and nucleophilic amines . These are key components in many biochemical reactions, particularly in the formation of amide bonds.

Mode of Action

The compound acts as a hindered base in amide coupling reactions between a carboxylic acid and a nucleophilic amine . It facilitates the reaction by accepting a proton (H+) from the carboxylic acid, thereby increasing the nucleophilicity of the amine and promoting the formation of the amide bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the amide bond formation . This reaction is fundamental to many biological processes, including protein synthesis. By facilitating the formation of amide bonds, the compound can influence the structure and function of proteins within the cell .

Result of Action

The primary result of the action of this compound is the formation of amide bonds . This can lead to the synthesis of new proteins or other amide-linked structures within the cell. The exact molecular and cellular effects would depend on the specific context of the reaction.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a flammables area . Its reactivity may also be affected by the presence of other substances in the reaction mixture. Furthermore, it should be handled with care due to its high toxicity .

Preparation Methods

Diisopropylethylamine trihydrofluoride can be synthesized by reacting diisopropylamine with hydrofluoric acid. The hydrofluoric acid acts as a protonating agent in this reaction . The reaction is typically carried out under controlled conditions to ensure safety and maximize yield. Industrial production methods involve the careful handling of hydrofluoric acid due to its highly corrosive nature .

Properties

IUPAC Name

N-ethyl-N-propan-2-ylpropan-2-amine;trihydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.3FH/c1-6-9(7(2)3)8(4)5;;;/h7-8H,6H2,1-5H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRRXKJZYYBJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(C)C.F.F.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668257
Record name N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131600-43-6
Record name N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyldiisopropylamine tris(hydrofluoride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropylethylamine trihydrofluoride
Reactant of Route 2
Diisopropylethylamine trihydrofluoride
Reactant of Route 3
Diisopropylethylamine trihydrofluoride
Reactant of Route 4
Diisopropylethylamine trihydrofluoride
Reactant of Route 5
Diisopropylethylamine trihydrofluoride
Reactant of Route 6
Diisopropylethylamine trihydrofluoride

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